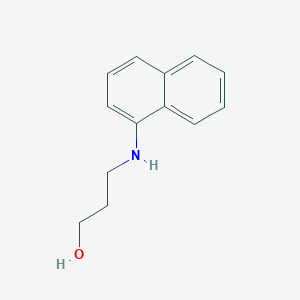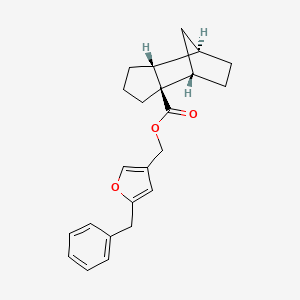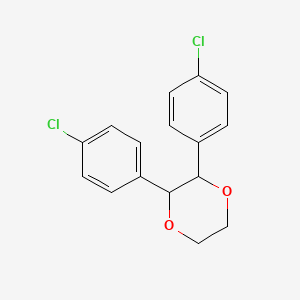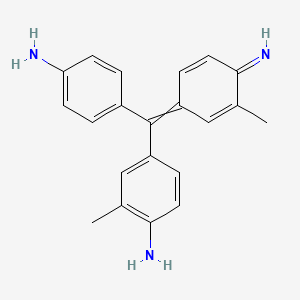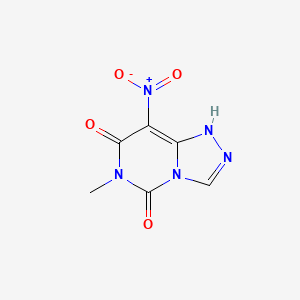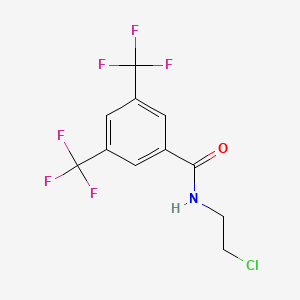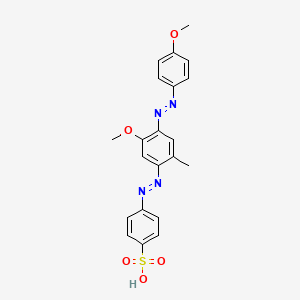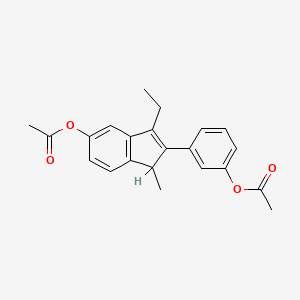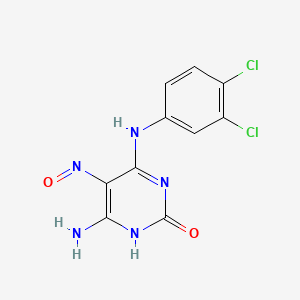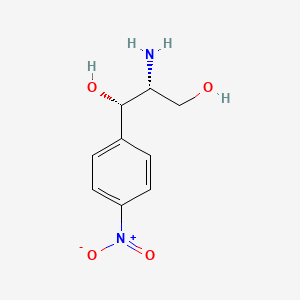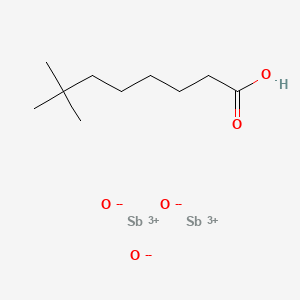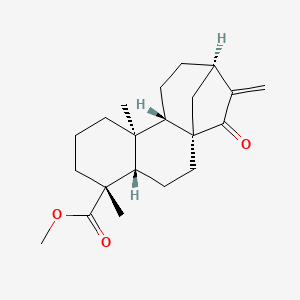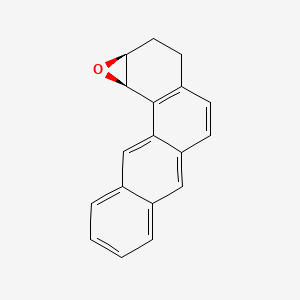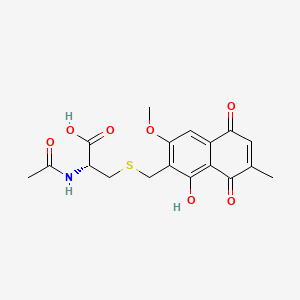
Fibrostatin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fibrostatin A is a naturally occurring compound isolated from the culture media of the bacterium Streptomyces catenulae. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antifibrotic and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin A involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is typically carried out in 1,4-dioxane .
Industrial Production Methods
Streptomyces catenulae to maximize the yield of the compound. This would likely include controlling factors such as nutrient availability, pH, temperature, and aeration.
化学反応の分析
Types of Reactions
Fibrostatin A undergoes several types of chemical reactions, including:
Oxidation: The quinone structure of this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the naphthoquinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
科学的研究の応用
作用機序
Fibrostatin A exerts its effects primarily by inhibiting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion properties and gain migratory and invasive characteristics, becoming mesenchymal cells. This process is crucial in cancer metastasis and fibrosis. This compound targets the extracellular GPBP kinase, which regulates the assembly of a collagen IV network that stabilizes the mesenchymal phenotype .
類似化合物との比較
Fibrostatin A is part of a family of compounds known as fibrostatins, which include Fibrostatins B, C, D, E, and F. These compounds share a similar 1,4-naphthoquinone core but differ in their substituent groups. For example:
Fibrostatin B: Contains methoxy and methyl groups.
Fibrostatin C: Contains methoxy and hydroxyl groups.
Fibrostatin D: Contains methoxy and hydroxymethyl groups.
This compound is unique due to its specific combination of substituents, which confer distinct biological activities compared to its analogs.
特性
CAS番号 |
91776-42-0 |
|---|---|
分子式 |
C18H19NO7S |
分子量 |
393.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-8-4-13(21)10-5-14(26-3)11(17(23)15(10)16(8)22)6-27-7-12(18(24)25)19-9(2)20/h4-5,12,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t12-/m0/s1 |
InChIキー |
FDDCAZRCTMQKHP-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC |
正規SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


